molecular formula C10H11IO3 B13992904 2-Phenoxyethyl iodoacetate CAS No. 5437-00-3

2-Phenoxyethyl iodoacetate

Cat. No.: B13992904
CAS No.: 5437-00-3
M. Wt: 306.10 g/mol
InChI Key: WUFOHBJTJJRCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxyethyl iodoacetate is an organic compound that belongs to the class of iodoacetates It is characterized by the presence of a phenoxyethyl group attached to an iodoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl iodoacetate typically involves the reaction of phenoxyethanol with iodoacetic acid or its derivatives. One common method is the esterification of phenoxyethanol with iodoacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of esterification and the use of efficient catalysts and dehydrating agents are likely to be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl iodoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, thiols, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

2-Phenoxyethyl iodoacetate has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-Phenoxyethyl iodoacetate involves its role as an alkylating agent. It reacts with thiol groups in proteins, leading to the modification of cysteine residues. This modification can inhibit the activity of enzymes such as GAPDH, thereby disrupting glycolysis and other metabolic pathways. The compound’s ability to inhibit glycolysis makes it a potential candidate for cancer therapy, as cancer cells rely heavily on glycolysis for energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxyethyl iodoacetate is unique due to its combination of the phenoxyethyl group and the iodoacetate moiety, which imparts specific reactivity and biological activity. Its ability to act as an alkylating agent and inhibit glycolysis distinguishes it from other similar compounds .

Properties

CAS No.

5437-00-3

Molecular Formula

C10H11IO3

Molecular Weight

306.10 g/mol

IUPAC Name

2-phenoxyethyl 2-iodoacetate

InChI

InChI=1S/C10H11IO3/c11-8-10(12)14-7-6-13-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

WUFOHBJTJJRCJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.